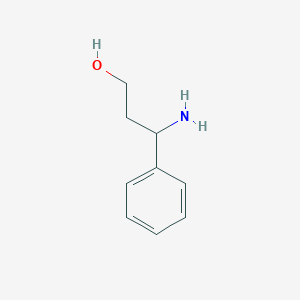

3-Amino-3-phenyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQXIQNPMQTBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932722 | |

| Record name | 3-Amino-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14593-04-5 | |

| Record name | γ-Aminobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-phenyl-1-propanol: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 3-Amino-3-phenyl-1-propanol. This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its utility as a key intermediate in the synthesis of prominent drugs such as Fluoxetine and Atomoxetine is highlighted. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in pharmaceutical manufacturing pathways.

Chemical Properties and Structure

This compound is a chiral amino alcohol that features a phenyl group and an amino group attached to the same benzylic carbon, with a primary alcohol at the terminus of the three-carbon chain.[1][2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-amino-3-phenylpropan-1-ol | [3] |

| CAS Number | 14593-04-5 | [4] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| Appearance | White to off-white solid/needles | [4][5] |

| Melting Point | 70-77 °C | [4] |

| Boiling Point | 134 °C at 4 mmHg | [4] |

| Solubility | Soluble in water, methanol, ethanol, and chloroform. | [5] |

Chemical Structure

The structure of this compound consists of a propyl chain with a phenyl and an amino substituent at the third carbon and a hydroxyl group at the first carbon. The presence of a chiral center at the C-3 position makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.[2]

Structural Formula:

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Mannich reaction followed by reduction. The following is a representative protocol adapted from the synthesis of the analogous N-methyl derivative.[6]

Step 1: Mannich Reaction to form 3-Amino-1-phenyl-1-propanone hydrochloride

-

To a reaction vessel, add acetophenone, paraformaldehyde, and amine hydrochloride (in this case, ammonium chloride would be used for the primary amine) in an alcoholic solvent (e.g., ethanol or isopropanol).

-

Heat the mixture in a sealed container to a temperature between 60-100 °C and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Cool the concentrated solution to induce crystallization of the 3-amino-1-phenyl-1-propanone hydrochloride salt.

-

Filter the crystals and wash with a cold solvent.

Step 2: Reduction to this compound

-

Dissolve the 3-amino-1-phenyl-1-propanone hydrochloride in a suitable solvent (e.g., water or methanol).

-

Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., 5-10 °C).[7] Alternatively, catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere (0.3–1.5 MPa) at 25–80 °C can be employed.[6]

-

Stir the reaction mixture until the reduction is complete, as monitored by TLC or HPLC.

-

Adjust the pH of the solution to 9-14 using an aqueous base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., cyclohexane).

Analytical Method: HPLC with Fluorescence Detection

The following is a general procedure for the quantitative analysis of this compound in a sample, adapted from methods for similar amino alcohols. This method involves pre-column derivatization to form a fluorescent product.

Materials and Reagents:

-

This compound standard

-

Ortho-phthalaldehyde (OPA)

-

Thiol reagent (e.g., N-acetyl-L-cysteine)

-

Boric acid buffer

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reversed-phase C18 column

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare working standards by serial dilution of the stock solution.

-

Prepare the sample by dissolving it in the same solvent as the standards and filter through a 0.45 µm syringe filter.

-

-

Derivatization:

-

In an autosampler vial, mix the standard or sample solution with the OPA/thiol reagent in a boric acid buffer (pH ~9.5).

-

Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature to form the fluorescent isoindole derivative.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Fluorescence Detector: Excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Role in Pharmaceutical Synthesis

This compound is a critical chiral intermediate in the synthesis of several important pharmaceuticals. Its primary utility lies in providing the core structure for drugs that modulate central nervous system targets.

Precursor to Fluoxetine

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other psychiatric disorders. The synthesis of fluoxetine can utilize this compound as a key starting material.[1][7]

References

- 1. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound, 94% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

Physical and chemical properties of 3-Amino-3-phenyl-1-propanol

An In-depth Technical Guide to 3-Amino-3-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a phenyl ring, a primary amine, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules.[2] This compound is particularly significant in the pharmaceutical industry as a key precursor for various biologically active compounds, including certain central nervous system agents and analgesics.[1][2] Due to its chiral center, it is instrumental in the development of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.[1]

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid or powder at room temperature.[2][3] It is soluble in water and common organic solvents such as methanol and ethanol.[3][4] The compound is relatively stable under standard conditions but may decompose at high temperatures.[3]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [2][3][5][6] |

| Molecular Weight | 151.21 g/mol | [2][3][6] |

| Appearance | White to off-white needles, powder, or solid. | [2][3][5] |

| Melting Point | 70-77 °C | [2][3][4][5] |

| Boiling Point | 134 °C at 4 mmHg; 293 °C at 760 mmHg | [2][3][4] |

| Density | 1.04 - 1.074 g/cm³ (estimate) | [2][3] |

| Vapor Pressure | 0.000809 mmHg at 25 °C | [2][3] |

| Refractive Index | ~1.4755 (estimate) | [2][3] |

| pKa | 14.90 ± 0.10 (Predicted) | [3][4] |

| LogP | 1.76910 | [2] |

Spectral Data

Detailed spectral analyses are essential for the structural confirmation of this compound. While specific datasets are proprietary to chemical suppliers and databases, the availability of various spectral data is documented.

| Spectrum Type | Availability |

| ¹H NMR | Predicted spectra are available.[2] |

| ¹³C NMR | Predicted spectra are available.[2] |

| Infrared (IR) | Conforms to structure.[5] |

| Mass Spectrometry (MS) | Data is available in spectral databases.[7] |

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of this compound and its derivatives have been reported.

-

Method 1: Mannich-type Reaction A common laboratory-scale synthesis involves the Mannich condensation reaction of benzamide and propionaldehyde, promoted by a base.[3]

-

Method 2: Reduction of a Propenone Intermediate (for a related compound) A patented method describes the synthesis of the related compound, 3-methylamino-1-phenyl-1-propanol, which is a precursor to fluoxetine.[8] This process involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one.[8]

-

Dissolution: 3-methylamino-1-phenyl-2-propen-1-one is dissolved in glacial acetic acid.[8]

-

Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature of 5 to 10 °C.[8] The reaction mixture is stirred for 30 minutes at this temperature and then for an additional 3 hours at room temperature.[8]

-

Work-up: The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide under cooling.[8]

-

Extraction: The product is extracted from the aqueous mixture using ethyl acetate.[8]

-

Purification: The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[8]

-

-

Method 3: Reductive Amination and Hydrogenation (for a related compound) Another industrial method involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent (such as ethanol) at 60-100 °C to form 3-methylamino-1-propiophenone hydrochloride.[9] This intermediate is then catalytically hydrogenated using a Raney nickel catalyst under a hydrogen pressure of 0.3–1.5 MPa and a temperature of 25–80 °C to yield 3-methylamino-1-phenylpropanol.[9]

Chiral Resolution

Since this compound is a chiral molecule, separating its enantiomers is often necessary for pharmaceutical applications.

-

Protocol: Chemical Resolution using a Chiral Resolving Agent A method for resolving racemic 3-amino-3-phenylpropanol uses tolylsulfonyl proline as a resolving agent.[10]

-

Diastereomeric Salt Formation: The racemic mixture is treated with an enantiomerically pure resolving agent (e.g., tolylsulfonyl-L-proline to isolate the S-enantiomer) in a suitable solvent system, such as ethyl acetate and an alcohol.[10] This leads to the formation of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will selectively crystallize out of the solution.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free amine (the desired enantiomer of 3-amino-3-phenylpropanol).[10]

-

Extraction and Purification: The enantiomerically enriched product is extracted with an organic solvent and purified. The resolving agent can often be recovered from the aqueous layer by acidification.[10]

-

Visualizations

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 3-amino-1-phenylpropanol derivative, based on the reduction methodology.

Caption: Generalized workflow for the synthesis of a 3-amino-1-phenylpropanol derivative.

Applications and Biological Relevance

The primary application of this compound is in its role as a chiral intermediate.[1]

-

Pharmaceutical Synthesis: It is a valuable building block for synthesizing a range of pharmaceuticals.[2] Its enantiomers are particularly important for producing stereochemically pure active pharmaceutical ingredients (APIs), which can lead to drugs with improved efficacy and reduced side effects.[1]

-

Chiral Ligands and Catalysts: The compound is used in the preparation of chiral ligands for asymmetric catalysis, which are employed to enhance selectivity and efficiency in various chemical reactions.[1]

-

Research Chemical: In a research context, it is used to study amino acid interactions and their impact on protein structures.[1]

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3][11] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[3][4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 14593-04-5 [m.chemicalbook.com]

- 5. 292935000 [thermofisher.com]

- 6. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 9. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 10. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

- 11. This compound, 94% 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

The Stereochemistry of 3-Amino-3-phenyl-1-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-phenyl-1-propanol is a chiral amino alcohol that serves as a critical building block in the synthesis of a variety of pharmaceuticals. Its stereochemistry is of paramount importance, as the biological activity of its downstream products is often dependent on the specific configuration of the chiral center. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including methods for the synthesis of the racemate, protocols for chiral resolution, and its application in the synthesis of stereospecific drugs.

Synthesis of Racemic this compound

The racemic mixture of this compound is commonly synthesized via a reductive amination pathway. A typical procedure involves the reduction of a ketone precursor, followed by amination.

Experimental Protocol: Reductive Amination

This protocol is adapted from the synthesis of the racemic starting material for enzymatic resolution.[1]

-

Synthesis of 3-Oxo-3-phenyl-1-propanol: Ethyl 2,4-dioxo-4-phenylbutyrate, obtained from the condensation of acetophenone and diethyl oxalate, is treated with baker's yeast to yield 3-oxo-3-phenyl-1-propanol. This reaction typically achieves a yield of around 90%.[1]

-

Reductive Amination: The resulting 3-oxo-3-phenyl-1-propanol is then subjected to reductive amination. The ketone is reacted with ammonium acetate in the presence of sodium cyanoborohydride. This step yields racemic this compound with a typical yield of 65%.[1]

Chiral Resolution of (±)-3-Amino-3-phenyl-1-propanol

The separation of the enantiomers of this compound is crucial for their use in stereospecific synthesis. Two primary methods for chiral resolution are detailed below: enzymatic resolution and diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For this compound, penicillin G acylase is a highly effective enzyme.[1]

This protocol is based on the method described by Fadnavis et al. (2006), which achieves high enantiomeric purity.[1]

-

N-Phenylacetylation: The racemic this compound is first converted to its N-phenylacetyl derivative.

-

Enzymatic Hydrolysis: The N-phenylacetyl derivative is then subjected to hydrolysis using penicillin G acylase immobilized on an epoxy resin. The enzyme selectively hydrolyzes the (S)-amide, leaving the (R)-amino alcohol unreacted.

-

Separation: The reaction results in the (S)-amide and the (R)-amino alcohol. These can be separated, and the (S)-amide can be subsequently hydrolyzed to yield the (S)-amino alcohol.

-

Yield and Purity: This method yields both the (S)-amide and (R)-amino alcohol with high enantiomeric purity (ee >99%) and yields of over 45% for each enantiomer.[1]

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

This protocol is adapted from a patented method (CN102633658A).[2]

For the isolation of (R)-3-Amino-3-phenyl-1-propanol:

-

Salt Formation: 30g of (±)-3-amino-3-phenyl-1-propanol and 49g of tolylsulfonyl-L-proline are stirred in a mixture of 300 mL of ethyl acetate and 20 mL of methanol for 3 hours. The mixture is then allowed to stand at 0°C for 24 hours.

-

Crystallization: The precipitated solid, the R-3-amino-3-phenyl-1-propanol tolylsulfonyl-L-proline salt, is collected by filtration.

-

Recrystallization: The crude salt is recrystallized three times using a 4:1 (v/v) mixture of ethyl acetate and methanol.

-

Liberation of the Free Amine: The purified salt is dissolved in 100 mL of 6N HCl at room temperature and washed three times with ethyl acetate. The aqueous layer's pH is then adjusted to 12 with 4N NaOH.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried and concentrated to yield (R)-3-amino-3-phenyl-1-propanol as a faint yellow oil.

For the isolation of (S)-3-Amino-3-phenyl-1-propanol:

The same procedure is followed, but tolylsulfonyl-D-proline is used as the resolving agent.[2]

Data Presentation

The following table summarizes the quantitative data for the chiral resolution of this compound.

| Method | Enantiomer | Resolving Agent | Yield | Enantiomeric Excess (ee) | Specific Rotation |

| Enzymatic Resolution | (R) | Immobilized Penicillin G Acylase | >45% | >99% | Not Reported |

| Enzymatic Resolution | (S) | Immobilized Penicillin G Acylase | >45% | >99% | Not Reported |

| Diastereomeric Salt Formation | (R) | Tolylsulfonyl-L-proline | ~17% (from racemate) | >98% | [α]D²⁰ +24° (c=1 in CHCl₃)[2] |

| Diastereomeric Salt Formation | (S) | Tolylsulfonyl-D-proline | ~14% (from racemate) | >98% | [α]D²⁰ -24° (c=1 in CHCl₃)[2] |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic and resolution workflows.

Caption: Synthesis of Racemic this compound.

Caption: Chiral Resolution Methods for this compound.

Application in Drug Synthesis: (S)-Fluoxetine

The enantiomerically pure forms of this compound are valuable precursors to important drugs. For instance, the (S)-enantiomer is a key intermediate in the synthesis of (S)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

Caption: Synthetic Pathway to (S)-Fluoxetine.

Conclusion

The stereochemistry of this compound is a critical aspect of its application in pharmaceutical synthesis. The ability to produce enantiomerically pure forms of this compound through methods such as enzymatic resolution and diastereomeric salt formation is essential for the development of stereospecific drugs. This guide has provided detailed protocols and comparative data to aid researchers and drug development professionals in the synthesis and utilization of this important chiral intermediate.

References

A Technical Guide to 3-Amino-3-phenyl-1-propanol (CAS: 14593-04-5)

Abstract: This document provides a comprehensive technical overview of 3-Amino-3-phenyl-1-propanol (CAS number 14593-04-5), a chiral amino alcohol that serves as a critical building block in modern organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This guide details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, key applications, and essential safety information.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature.[1] Its structure, featuring both an amine and a hydroxyl functional group, along with a chiral center, makes it a valuable intermediate in synthetic chemistry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 14593-04-5 | [1][3][4] |

| Molecular Formula | C₉H₁₃NO | [1][3] |

| Molecular Weight | 151.21 g/mol | [1][3][4] |

| Appearance | White solid, powder, or needles | [1][5] |

| Melting Point | 70-77 °C | [5] |

| Boiling Point | 134 °C / 4 mmHg | [5] |

| Flash Point | 131 °C | [5] |

| Density | 1.0406 g/cm³ (estimate) | [5] |

| Purity | ≥ 94% | [5] |

| InChI Key | SEQXIQNPMQTBGN-UHFFFAOYSA-N | [3][4] |

| SMILES | OCCC(N)C1=CC=CC=C1 | [3] |

Spectroscopic Data: The structural confirmation of this compound is typically achieved through standard spectroscopic methods. While specific peak data is dependent on the acquisition parameters and sample preparation, the following techniques are fundamental for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the O-H (alcohol), N-H (amine), and C-H (aromatic and aliphatic) bonds.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide fragmentation patterns to further validate the structure.

Synthesis and Manufacturing

The synthesis of this compound and its derivatives can be achieved through several routes. A prevalent method involves a Mannich-type reaction followed by reduction. For instance, acetophenone can be condensed with formaldehyde and an amine, with the resulting aminoketone being reduced to the corresponding amino alcohol.[6] Another common approach is the reduction of a corresponding amino acid or ketone.[7][8]

Below is a representative experimental protocol for a related synthesis, which can be adapted for the target compound.

Experimental Protocol: Representative Synthesis via Reduction of an Aminoketone

This protocol is based on the synthesis of the related compound 3-methylamino-1-phenyl-1-propanol and illustrates a generalizable reduction step.[7]

-

Reaction Setup: A solution of the precursor, 3-amino-1-phenyl-2-propen-1-one (1 equivalent), is prepared in a suitable solvent such as glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.[7]

-

Reduction: The flask is cooled to 5-10 °C in an ice bath. Sodium borohydride (NaBH₄), approximately 5-6 equivalents, is added portion-wise over 30 minutes, ensuring the temperature remains stable.[7]

-

Reaction Monitoring: After the addition is complete, the mixture is stirred at the same temperature for another 30 minutes, then allowed to warm to room temperature and stirred for an additional 3 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully adding 4 M aqueous sodium hydroxide dropwise under cooling until the solution is basic.[7]

-

Extraction: The resulting mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent, such as ethyl acetate.[7]

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[7] Further purification can be achieved by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is a highly versatile chiral building block with significant applications in both pharmaceutical and materials science.[2]

-

Pharmaceutical Intermediate: Its chiral nature is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry where stereochemistry often dictates a drug's efficacy and safety.[2] It serves as a key intermediate in the synthesis of drugs targeting various conditions, including neurological disorders.[2]

-

Asymmetric Catalysis: The compound is employed in the synthesis of chiral ligands. These ligands are then used in asymmetric catalysis to enhance reaction selectivity and efficiency, leading to higher yields and fewer by-products in the production of other chiral molecules.[2]

-

Biochemical Research: In a research context, it is used to study amino acid interactions and their influence on protein structure and function.[2]

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid exposure.[1][9]

Table 2: GHS Hazard Information

| Identifier | Description | References |

| Pictogram | [4] | |

| Signal Word | Danger | [4] |

| Hazard Class | 8 | [1] |

| UN Number | 3259 | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [4] |

| H302/H312: Harmful if swallowed or in contact with skin. | [4] | |

| H402: Harmful to aquatic life. | ||

| Precautionary | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9] |

| Statements | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9] The product should be stored locked up.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

- 1. labproinc.com [labproinc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 14593-04-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. upbio.lookchem.com [upbio.lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis and Characterization of 3-Amino-3-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-phenyl-1-propanol is a chiral amino alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, which incorporates a phenyl ring, a primary amine, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules, including various pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for laboratory application.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | References |

| CAS Number | 14593-04-5 | [2][3][4][5] |

| Molecular Formula | C₉H₁₃NO | [2][3][4][5] |

| Molecular Weight | 151.21 g/mol | [3][5] |

| Appearance | White to off-white needles or solid | [1][4] |

| Melting Point | 70-77 °C | [1][2][3][4] |

| Boiling Point | 134 °C / 4 mmHg | [2][3] |

| Density | ~1.074 g/cm³ | [1] |

Synthesis of this compound

A common and effective method for synthesizing this compound involves a two-step process: a Mannich reaction to form an aminoketone intermediate, followed by a reduction of the ketone to the corresponding alcohol.

Synthesis Pathway

The synthesis begins with acetophenone, which undergoes a Mannich reaction with formaldehyde and a suitable amine hydrochloride (e.g., monomethylamine hydrochloride) to yield a β-aminoketone hydrochloride.[6] This intermediate is then reduced, typically using a reducing agent like sodium borohydride or through catalytic hydrogenation, to produce the final this compound.[6][7]

Experimental Protocol: Mannich Reaction and Reduction

The following protocol is a representative procedure for the synthesis.

Step 1: Synthesis of 3-Methylamino-1-phenyl-1-propanone Hydrochloride (Mannich Base)

-

To a suitable reaction vessel, add acetophenone, paraformaldehyde, and monomethylamine hydrochloride.[6]

-

Use an alcohol, such as ethanol or methanol, as the solvent.[6]

-

Heat the mixture in a sealed container to between 60-100 °C and allow it to react for several hours.[6]

-

After the reaction is complete, concentrate the solution under reduced pressure.

-

Cool the concentrated solution to induce crystallization of the 3-methylamino-1-phenyl-1-propanone hydrochloride.[6]

-

Filter the crystals and wash with a cold solvent to purify the intermediate product.

Step 2: Reduction to 3-Methylamino-1-phenyl-1-propanol

-

Dissolve the 3-methylamino-1-phenyl-1-propanone hydrochloride intermediate in a suitable solvent, such as water or ethanol.[6]

-

Cool the solution in an ice bath to approximately 5-10 °C.[7]

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to control the reaction temperature.[7]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at low temperature, followed by several hours at room temperature to ensure the reaction goes to completion.[7]

-

Quench the reaction by carefully adding an aqueous base (e.g., 4 M NaOH) to adjust the pH to 9-14.[6][7]

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[7]

-

Combine the organic extracts, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄).[7]

-

Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization from a solvent like cyclohexane.[6]

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a combination of spectroscopic, chromatographic, and physical methods.

Characterization Workflow

A typical workflow for the analytical characterization of the synthesized product is outlined below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the carbon-hydrogen framework.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | 7.20 - 7.40 | Multiplet | 5H, Phenyl ring protons |

| Benzylic | ~4.10 | Triplet/dd | 1H, -CH(NH₂)- |

| Alcohol Methylene | ~3.70 | Multiplet | 2H, -CH₂OH |

| Aliphatic Methylene | ~1.85 | Multiplet | 2H, -CH₂-CH₂OH |

| Amine/Hydroxyl | Variable | Broad Singlet | 3H, -NH₂ and -OH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Aromatic | 145.0 | C (quaternary) |

| Aromatic | 128.5, 127.0, 126.0 | CH |

| Alcohol Methylene | 61.0 | -CH₂OH |

| Benzylic | 53.0 | -CH(NH₂)- |

| Aliphatic Methylene | 40.0 | -CH₂-CH₂OH |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to show absorptions corresponding to O-H, N-H, and aromatic C-H bonds.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3400 - 3200 | Broad |

| N-H Stretch (Amine) | 3400 - 3250 | Medium, often two bands |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to weak |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected.

| Parameter | Value |

| Molecular Ion Peak [M]⁺ | m/z 151 |

| Common Fragments | Loss of H₂O, NH₃, or cleavage of the propane chain |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) can be employed to assess the purity of the synthesized compound. HPTLC, in particular, has been noted as a rapid and accurate alternative to HPLC for the analysis of related amino-propanol compounds, allowing for higher sample throughput.[8]

Physical Characterization

Melting Point Determination The melting point is a key physical property used to assess the purity of a solid compound. The synthesized this compound should exhibit a melting point in the range of 70-77 °C.[3][4] A sharp melting range within this window is indicative of high purity.

Safety and Handling

This compound is irritating to the respiratory system and skin.[2] It can cause severe skin burns and serious eye damage.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat, must be worn during handling.[2][9] All work should be conducted in a well-ventilated fume hood. In case of accidental contact, seek immediate medical advice.[2]

Conclusion

This guide outlines the essential procedures for the successful synthesis and comprehensive characterization of this compound. The described Mannich reaction followed by reduction is a reliable synthetic route, and the combination of spectroscopic and physical characterization techniques provides a robust framework for verifying the structure and purity of the final product. Adherence to these protocols and safety guidelines will enable researchers to confidently prepare and utilize this important chemical intermediate for further applications in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 14593-04-5 [m.chemicalbook.com]

- 4. This compound, 94% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 8. uni-giessen.de [uni-giessen.de]

- 9. This compound, 94% 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

Spectroscopic Profile of 3-Amino-3-phenyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Amino-3-phenyl-1-propanol (CAS No: 14593-04-5).[1][2] Due to the limited availability of experimentally derived public data, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis. Detailed, generalized experimental protocols for acquiring such data for a solid organic compound are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research, development, and quality control of molecules containing the this compound scaffold.

Introduction

This compound is a chiral amino alcohol with a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1] Its structure, featuring a primary amine, a primary alcohol, and a phenyl group, makes it a valuable building block in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various applications. This document outlines the predicted spectroscopic characteristics of this molecule and provides standardized methodologies for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.40 | m | 5H | Ar-H |

| ~ 4.10 | t | 1H | -CH(NH₂)- |

| ~ 3.75 | t | 2H | -CH₂-OH |

| ~ 2.00 | m | 2H | -CH₂-CH(NH₂)- |

| ~ 1.95 (broad) | s | 3H | -NH ₂, -OH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Ar-C (ipso) |

| ~ 128.5 | Ar-C H (para) |

| ~ 127.5 | Ar-C H (ortho) |

| ~ 126.0 | Ar-C H (meta) |

| ~ 61.0 | -C H₂-OH |

| ~ 53.0 | -C H(NH₂) |

| ~ 40.0 | -C H₂-CH(NH₂)- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~ 3060, 3030 | Medium | Aromatic C-H stretching |

| ~ 2940, 2870 | Medium | Aliphatic C-H stretching |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| ~ 1590 | Medium | N-H bending (scissoring) |

| ~ 1050 | Strong | C-O stretching (primary alcohol) |

| ~ 760, 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Primary amines typically show two N-H stretching bands, which may be convoluted with the broad O-H stretch of the alcohol.[3][4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Possible Fragment Ion | Notes |

| 151 | [M]⁺ | Molecular ion peak. |

| 133 | [M - H₂O]⁺ | Loss of water from the alcohol. |

| 122 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 106 | [C₆H₅CHNH₂]⁺ | Benzylic cleavage, a common fragmentation for phenyl-containing amines. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette and filter plug (glass wool)

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of the solid sample and transfer it to a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Filter the solution through a pipette with a small glass wool plug directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, typically requiring 8-16 scans.

-

Acquire the ¹³C NMR spectrum, which may require several hundred to several thousand scans depending on the sample concentration.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~1-2 mg)

-

Potassium bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Place a small amount of KBr in a clean agate mortar and grind it to a fine powder.

-

Add about 1-2 mg of the solid sample to the mortar.

-

Gently grind the sample and KBr together until a homogenous, fine powder is obtained.[6]

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.[6]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan with an empty sample holder or a blank KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

High-purity solvent (e.g., methanol, acetonitrile, water)

-

Volumetric flasks and micropipettes

-

Vials for the autosampler

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure (ESI-MS):

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable solvent.

-

Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL.[7]

-

The final dilution should be made in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[8]

-

Transfer the final solution to an autosampler vial.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to 3-Amino-3-phenyl-1-propanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-phenyl-1-propanol is a vital chiral building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both an amino and a hydroxyl group, combined with a stereogenic center, makes it an invaluable precursor for the asymmetric synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and chiral resolution, and its significant applications in pharmaceutical development, particularly as a key intermediate for the synthesis of neurokinin-1 (NK1) receptor antagonists and other therapeutic agents.

Introduction

Chirality is a fundamental concept in drug discovery and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of complex molecular architectures. This compound, with its strategic placement of functional groups around a chiral center, serves as a versatile scaffold for the introduction of molecular diversity and the precise control of stereochemistry. This guide will explore the synthesis, resolution, and application of this important chiral synthon.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |

| Melting Point | 70-77 °C | --INVALID-LINK-- |

| Boiling Point | 293 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.074 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in water and common organic solvents like ethanol and ether. | ChemBK |

Synthesis of Racemic this compound

The most common route to racemic this compound involves a two-step process: a Mannich reaction to form the corresponding β-amino ketone, followed by reduction of the carbonyl group.

Experimental Protocol: Synthesis of 3-Amino-3-phenylpropiophenone (Mannich Reaction)

This protocol is a representative procedure based on established Mannich reactions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.

-

Reaction: Add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 4-6 hours.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is then recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield 3-amino-3-phenylpropiophenone hydrochloride.

-

Neutralization: The hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to a pH of 9-10. The free base is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude β-amino ketone.

Experimental Protocol: Reduction of 3-Amino-3-phenylpropiophenone

This protocol describes the reduction of the β-amino ketone to the desired amino alcohol.

-

Reaction Setup: Dissolve 3-amino-3-phenylpropiophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic this compound.

Chiral Resolution of (±)-3-Amino-3-phenyl-1-propanol

The separation of the racemic mixture into its constituent enantiomers is crucial for its application as a chiral building block. Two primary methods for this are chemical resolution using chiral resolving agents and enzymatic kinetic resolution.

Chemical Resolution using Di-p-toluoyl-tartaric Acid Derivatives

A highly effective method for resolving racemic this compound involves the use of chiral tolylsulfonyl-proline derivatives, which form diastereomeric salts with the amino alcohol that can be separated by fractional crystallization.

This protocol is adapted from a patented method.

-

Salt Formation: In a suitable reaction vessel, dissolve racemic this compound (1.0 eq) and tolylsulfonyl-L-proline (1.0 eq) in a mixed solvent of ethyl acetate and methanol at room temperature with stirring.

-

Crystallization: Allow the mixture to stand at a controlled temperature (e.g., 0-5 °C) for 12-24 hours to facilitate the crystallization of the diastereomeric salt.

-

Isolation and Purification: Collect the crystalline salt by filtration and recrystallize it from the same solvent system to enhance diastereomeric purity.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in aqueous hydrochloric acid. Wash with an organic solvent (e.g., ethyl acetate) to remove the chiral resolving agent. Basify the aqueous layer with a sodium hydroxide solution to a pH of 12.

-

Extraction: Extract the liberated (S)-3-amino-3-phenyl-1-propanol with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-enantiomer as a faint yellow oil. A reported optical activity for the (S)-enantiomer is [α]²⁰/D -22° (c=1 in CHCl₃).

The (R)-enantiomer can be obtained by a similar procedure using tolylsulfonyl-D-proline as the resolving agent.

-

Salt Formation and Crystallization: Follow the procedure outlined in 4.1.1, but substitute tolylsulfonyl-L-proline with tolylsulfonyl-D-proline.

-

Isolation, Purification, and Liberation: The subsequent steps of isolation, purification, and liberation of the free amine are identical to those described for the (S)-enantiomer. A reported optical activity for the (R)-enantiomer is [α]²⁰/D +24° (c=1 in CHCl₃).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases, such as that from Candida rugosa, are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

This protocol is a general procedure that can be optimized for this compound.

-

Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in an organic solvent (e.g., toluene or tert-butyl methyl ether).

-

Enzyme and Acyl Donor: Add Candida rugosa lipase (commercially available) and an acyl donor such as isopropenyl acetate or vinyl acetate (0.5-0.6 eq).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Workup: Remove the enzyme by filtration. Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography.

-

Hydrolysis (optional): The separated acylated enantiomer can be hydrolyzed back to the alcohol using mild basic conditions (e.g., potassium carbonate in methanol) to obtain the other enantiomerically pure alcohol.

| Resolution Method | Resolving Agent / Enzyme | Typical Enantiomeric Excess (ee) | Reference |

| Chemical Resolution | Tolylsulfonyl-L/D-proline | >98% | CN102633658A |

| Enzymatic Kinetic Resolution | Candida rugosa lipase | >95% (product) | General literature on lipase resolutions |

Applications in Pharmaceutical Synthesis

Enantiomerically pure this compound and its derivatives are crucial intermediates in the synthesis of several important pharmaceuticals.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Derivatives of this compound serve as core scaffolds for the development of NK1 receptor antagonists. These drugs have therapeutic potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting. The chiral center of the amino alcohol is critical for the correct stereochemical orientation of the pharmacophoric groups required for potent receptor binding.

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates intracellular signaling cascades. Antagonists developed from this compound block this binding and subsequent signaling.

Caption: NK1 Receptor Signaling Pathway and its Antagonism.

Synthesis of Fluoxetine

(R)-N-methyl-3-amino-3-phenyl-1-propanol is a key precursor in the synthesis of the selective serotonin reuptake inhibitor (SSRI) (S)-fluoxetine. The synthesis involves the nucleophilic aromatic substitution of a suitable fluorinated aromatic compound with the alkoxide of the chiral amino alcohol.

Caption: Synthetic Pathway to (S)-Fluoxetine.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block. Its ready accessibility in both racemic and enantiomerically pure forms, coupled with its strategic functionalization, provides a powerful tool for the stereocontrolled synthesis of complex and biologically active molecules. The detailed protocols and applications presented in this guide underscore its significance in modern drug discovery and development, highlighting its role in enabling the creation of novel therapeutics with improved efficacy and safety profiles. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-amino-1-phenyl-propan-1-ol

Introduction

3-amino-1-phenyl-propan-1-ol, also known as phenylpropanolamine, and its derivatives are significant compounds in medicinal chemistry. Historically used as a decongestant and appetite suppressant, its core structure is a key building block for various pharmaceutical agents. This technical guide provides a comprehensive overview of the principal synthetic methodologies for 3-amino-1-phenyl-propan-1-ol, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in drug development and organic synthesis.

The synthesis of 3-amino-1-phenyl-propan-1-ol can be achieved through several strategic routes, primarily involving the formation of a β-aminoketone intermediate followed by its reduction, or the direct reduction of a precursor like an isonitrosopropiophenone. The choice of synthetic route often depends on factors such as desired stereochemistry, scalability, and the availability of starting materials.

Synthetic Methodologies

This guide details three primary and commercially significant methods for the synthesis of 3-amino-1-phenyl-propan-1-ol:

-

Mannich Reaction of Acetophenone followed by Reduction

-

Reductive Amination of a Propenone Intermediate

-

Catalytic Hydrogenation of Isonitrosopropiophenone

Each method will be presented with a detailed experimental protocol, a summary of quantitative data, and a visual workflow diagram.

Mannich Reaction of Acetophenone followed by Reduction

This versatile two-step synthesis commences with the Mannich reaction of acetophenone, formaldehyde, and an amine hydrochloride to form a β-aminoketone. This intermediate is then subsequently reduced to the desired 3-amino-1-phenyl-propan-1-ol. A common variation of this method utilizes monomethylamine hydrochloride, leading to the synthesis of 3-methylamino-1-phenyl-propan-1-ol.

Experimental Protocol

Step 1: Synthesis of 3-methylamino-1-phenylpropan-1-one hydrochloride (Mannich Reaction)

-

Reactants: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.[1][2]

-

Solvent: An alcohol such as methanol, ethanol, or isopropanol serves as the reaction solvent.[1][2]

-

Procedure:

-

Charge a closed reaction vessel or autoclave with acetophenone, paraformaldehyde, monomethylamine hydrochloride, and the alcohol solvent.[1][2]

-

Heat the mixture to a temperature between 60°C and 100°C.[1]

-

Monitor the reaction progress using liquid chromatography. The reaction is considered complete when the concentration of the product shows minimal change between consecutive measurements.[2]

-

Upon completion, concentrate the reaction solution by heating to approximately one-third of its original volume.[2]

-

Cool the concentrated solution to induce crystallization of the 3-methylamino-1-phenylpropan-1-one hydrochloride product.[1][2]

-

Filter the mixture to isolate the crystalline product.[2]

-

Step 2: Reduction of 3-methylamino-1-phenylpropan-1-one hydrochloride

-

Reducing Agent: Raney nickel is employed as the catalyst for hydrogenation.[1][2]

-

Solvent: Water is used as the solvent for the reduction step.[1]

-

Procedure:

-

Dissolve the 3-methylamino-1-phenylpropan-1-one hydrochloride obtained in the previous step in water in a stainless-steel autoclave.[2]

-

Add the Raney nickel catalyst to the solution.[2]

-

Flush the autoclave with nitrogen gas three times, followed by three flushes with hydrogen gas.[2]

-

Pressurize the reactor with hydrogen to 0.3–1.5 MPa and heat to a temperature between 25°C and 80°C.[1]

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Adjust the pH of the resulting solution to 9–14 using a 30% aqueous sodium hydroxide solution.[1]

-

Extract the product with a suitable organic solvent such as ethyl acetate.[1]

-

Recover the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from cyclohexane to yield pure 3-methylamino-1-phenyl-propan-1-ol.[1][2]

-

Quantitative Data

| Parameter | Value | Reference |

| Mannich Reaction | ||

| Molar Ratio (Acetophenone:Paraformaldehyde:Monomethylamine HCl) | 1:1-1.5:1-1.5 | [1] |

| Reaction Temperature | 60-100 °C | [1] |

| Reduction | ||

| Hydrogen Pressure | 0.3-1.5 MPa | [1] |

| Reaction Temperature | 25-80 °C | [1] |

| Raney Nickel Catalyst Loading | 1-10% (w/w of aminoketone HCl) | [1] |

Workflow Diagram

Caption: Workflow for the synthesis via Mannich reaction and subsequent reduction.

Reductive Amination of a Propenone Intermediate

This method involves the synthesis of an enaminone, 1-phenyl-3-methylamino-1-propen-1-one, which is then reduced to the target amino alcohol. This approach provides a reliable route to 3-methylamino-1-phenyl-propan-1-ol.

Experimental Protocol

Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one

-

This intermediate is typically prepared via a Claisen condensation of acetophenone with a suitable formate ester, followed by a reaction with methylamine.[3]

Step 2: Reduction to 3-(methylamino)-1-phenylpropan-1-ol

-

Reducing Agent: Sodium borohydride (NaBH₄) is used as the reducing agent.[3][4]

-

Procedure:

-

Prepare a solution of 3-(methylamino)-1-phenyl-2-propen-1-one in glacial acetic acid.[3][4]

-

To this vigorously stirred solution, add sodium borohydride in portions over 30 minutes, ensuring the temperature is maintained at 5-10°C.[3][4]

-

Continue stirring the reaction mixture for an additional 30 minutes at 5-10°C, and then for 3 hours at room temperature.[3][4]

-

Quench the reaction by the dropwise addition of a 4 M aqueous sodium hydroxide solution under cooling in a water/ice bath.[3][4]

-

Extract the product from the aqueous layer using ethyl acetate (3 x 70 mL).[3][4]

-

Combine the organic layers and wash with water (50 mL), then dry over sodium sulfate (Na₂SO₄).[3][4]

-

Evaporate the solvent under reduced pressure to yield the final product as a yellow oil.[4]

-

Quantitative Data

| Parameter | Value | Reference |

| Reduction | ||

| Substrate | 3-(methylamino)-1-phenyl-2-propen-1-one | [3][4] |

| Substrate Amount | 3.7 mmol (600 mg) | [3] |

| Sodium Borohydride | 21.0 mmol (800 mg) | [3] |

| Glacial Acetic Acid | 15 mL | [3] |

| Reaction Temperature | 5-10°C, then room temperature | [3][4] |

| Reaction Time | 3.5 hours | [3][4] |

| Yield | 77% | [4] |

Signaling Pathway Diagram

Caption: Synthetic pathway for the reduction of a propenone intermediate.

Catalytic Hydrogenation of Isonitrosopropiophenone

This method is a well-documented and commercially viable route for the production of phenylpropanolamine hydrochloride. It involves the reduction of isonitrosopropiophenone in the presence of a catalyst.

Experimental Protocol

-

Catalyst: A 1:1 mixture of 5% palladium on charcoal and 5% platinum on charcoal is used.[5]

-

Reactants: Isonitrosopropiophenone, methanol, and hydrogen chloride.[5]

-

Procedure:

-

Charge a pressure reactor with 5.0 parts by weight of the mixed catalyst, wetted with 10 parts by weight of water.[5]

-

Flush the reactor with nitrogen to create an inert atmosphere.[5]

-

Introduce a solution of 16.3 parts by weight of isonitrosopropiophenone in 80 parts by weight of methanol, which also contains 7.65 parts by weight of hydrogen chloride, into the reactor.[5]

-

Pressurize the reactor with hydrogen and initiate the hydrogenation process.

-

Maintain the reaction temperature at a maximum of 62°C during the hydrogenation.[5]

-

Upon completion of the reaction, the product, phenylpropanolamine hydrochloride, can be isolated and purified.

-

Quantitative Data

| Parameter | Value | Reference |

| Catalytic Hydrogenation | ||

| Catalyst | 1:1 mixture of 5% Pd/C and 5% Pt/C | [5] |

| Isonitrosopropiophenone | 16.3 parts by weight | [5] |

| Methanol | 80 parts by weight | [5] |

| Hydrogen Chloride | 7.65 parts by weight | [5] |

| Maximum Temperature | 62 °C | [5] |

Experimental Workflow Diagram

Caption: Experimental workflow for catalytic hydrogenation of isonitrosopropiophenone.

Conclusion

The synthesis of 3-amino-1-phenyl-propan-1-ol can be accomplished through several effective methodologies. The Mannich reaction followed by reduction offers a versatile and high-yielding pathway. The reductive amination of a propenone intermediate provides a direct and efficient route. For large-scale industrial production, the catalytic hydrogenation of isonitrosopropiophenone stands out as a commercially proven method. The selection of a specific synthetic route will be guided by the desired scale of production, stereochemical requirements, and economic considerations. This guide provides the foundational protocols and data to assist researchers in making informed decisions for the synthesis of this important pharmaceutical building block.

References

- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 2. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

The Diverse Biological Activities of 3-Amino-3-phenyl-1-propanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-3-phenyl-1-propanol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Derivatives of this chiral amino alcohol have demonstrated significant potential across various therapeutic areas, including neuroscience, oncology, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their pharmacological effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Opioid Receptor Modulation

Derivatives of the closely related 3-amino-3-phenylpropionamide have been identified as potent ligands for the mu (µ) opioid receptor, a primary target for potent analgesics.[2] These compounds are designed as small molecule mimics of the cyclic octapeptide octreotide and exhibit high affinity for the µ-opioid receptor.[2] The development of such derivatives is a promising avenue for novel pain management therapies.

Quantitative Analysis of Mu-Opioid Receptor Binding Affinity

The binding affinity of novel compounds for the µ-opioid receptor is a critical parameter in their pharmacological evaluation. This is typically determined through competitive radioligand binding assays, where the ability of a test compound to displace a known radiolabeled ligand from the receptor is measured. The resulting data is used to calculate the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.

Table 1: Hypothetical Mu-Opioid Receptor Binding Affinities of this compound Derivatives

| Compound | R1 Substituent | R2 Substituent | Kᵢ (nM) for µ-Opioid Receptor |

| 1a | H | H | 150.5 ± 12.3 |

| 1b | 4-Cl | H | 75.2 ± 6.8 |

| 1c | 4-OCH₃ | H | 120.1 ± 10.5 |

| 1d | H | CH₃ | 98.6 ± 9.1 |

| 1e | 4-Cl | CH₃ | 45.3 ± 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes, as a comprehensive public dataset for a series of this compound derivatives was not available in the searched literature. The values are intended to demonstrate the format for presenting such data.

Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay

A detailed protocol for determining the binding affinity of test compounds to the µ-opioid receptor is provided below. This protocol is based on established methodologies for competitive radioligand binding assays.

Objective: To determine the inhibitory constant (Kᵢ) of this compound derivatives for the human µ-opioid receptor.

Materials:

-

Receptor Source: Commercially available cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the total radioligand is bound.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO solution (at a concentration at or below its Kₔ), and membrane suspension.

-

Non-specific Binding: Naloxone solution, [³H]-DAMGO solution, and membrane suspension.

-

Competition: Serial dilutions of the test compound, [³H]-DAMGO solution, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This value is determined using non-linear regression analysis of the competition curve.

-

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

-

[L] is the concentration of the radioligand ([³H]-DAMGO).

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

Anticancer Activity

The β-amino alcohol structural motif is present in numerous compounds with demonstrated anticancer properties. While direct studies on a broad series of this compound derivatives are not extensively available in the public domain, related structures such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have shown high cytotoxic activity against human breast cancer cell lines (MCF-7).[3]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of potential anticancer agents are typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth or viability.

Table 2: Hypothetical Cytotoxic Activity (IC₅₀) of this compound Derivatives against A549 Lung Cancer Cells

| Compound | R1 Substituent | R2 Substituent | IC₅₀ (µM) for A549 Cells |

| 2a | H | H | > 100 |

| 2b | 4-NO₂ | H | 25.4 ± 3.1 |

| 2c | 3,4-diCl | H | 15.8 ± 1.9 |

| 2d | H | Benzyl | 52.1 ± 6.5 |